molecular formula C38H64Cl4N4O6 B13796511 1,2,5,8-Tetrakis[2-(diethylamino)ethoxy]anthracene-9,10-dione;tetrahydrochloride CAS No. 69019-71-2

1,2,5,8-Tetrakis[2-(diethylamino)ethoxy]anthracene-9,10-dione;tetrahydrochloride

Cat. No.: B13796511
CAS No.: 69019-71-2
M. Wt: 814.7 g/mol
InChI Key: WMMZRTDBNLXOTD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5,8-Tetrakis[2-(diethylamino)ethoxy]anthracene-9,10-dione typically involves the substitution of anthracene at the 9,10-positions with diethylaminoethoxy groups. This can be achieved through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the substitution .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as vanadium pentoxide (V2O5) can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

1,2,5,8-Tetrakis[2-(diethylamino)ethoxy]anthracene-9,10-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation and reducing agents like sodium borohydride (NaBH4) for reduction. Solvents such as DMF and dichloromethane (DCM) are often used to dissolve the compound and facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various anthraquinone derivatives and substituted anthracenes, which have applications in organic electronics and photophysical studies .

Scientific Research Applications

1,2,5,8-Tetrakis[2-(diethylamino)ethoxy]anthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,5,8-Tetrakis[2-(diethylamino)ethoxy]anthracene-9,10-dione involves its ability to absorb light and undergo photophysical transitions. The compound’s molecular targets include various photoreceptors and chromophores, which it interacts with to produce fluorescence and other photophysical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,5,8-Tetrakis[2-(diethylamino)ethoxy]anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct photophysical properties and makes it suitable for specialized applications in organic electronics and photophysical research .

Properties

CAS No.

69019-71-2

Molecular Formula

C38H64Cl4N4O6

Molecular Weight

814.7 g/mol

IUPAC Name

1,2,5,8-tetrakis[2-(diethylamino)ethoxy]anthracene-9,10-dione;tetrahydrochloride

InChI

InChI=1S/C38H60N4O6.4ClH/c1-9-39(10-2)21-25-45-30-19-20-31(46-26-22-40(11-3)12-4)35-34(30)36(43)29-17-18-32(47-27-23-41(13-5)14-6)38(33(29)37(35)44)48-28-24-42(15-7)16-8;;;;/h17-20H,9-16,21-28H2,1-8H3;4*1H

InChI Key

WMMZRTDBNLXOTD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=C2C(=C(C=C1)OCCN(CC)CC)C(=O)C3=C(C2=O)C=CC(=C3OCCN(CC)CC)OCCN(CC)CC.Cl.Cl.Cl.Cl

Origin of Product

United States

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